4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo-3,5-bis(4-fluorophenyl)pyrazole with 3-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: The presence of aromatic rings allows for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a corresponding ketone or aldehyde.
Scientific Research Applications
4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets. The presence of multiple halogen atoms and aromatic rings allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3,5-bis(trifluoromethyl)aniline
- 4-bromo-2,6-bis(trifluoromethyl)benzonitrile
- 4-bromo-3,5-bis(trifluoromethyl)acetophenone
Uniqueness
Compared to similar compounds, 4-bromo-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the combination of bromine, fluorine, and trifluoromethyl groups. This unique combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H14BrF5N2 |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-fluorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C23H14BrF5N2/c24-20-21(15-4-8-18(25)9-5-15)30-31(22(20)16-6-10-19(26)11-7-16)13-14-2-1-3-17(12-14)23(27,28)29/h1-12H,13H2 |
InChI Key |
PSZLVIWSCDKUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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